Unesbulin

Mantle Cell Lymphoma BMI-1 Degradation Apoptosis Induction

Unesbulin (PTC596, CAS 1610964-64-1) is a second-generation, orally bioavailable small molecule that functions dually as a microtubule polymerization inhibitor and a BMI-1 protein degrader. The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization and inducing G2/M cell cycle arrest, while simultaneously accelerating the degradation of the polycomb complex protein BMI-1.

Molecular Formula C19H13F5N6
Molecular Weight 420.3 g/mol
CAS No. 1610964-64-1
Cat. No. B610330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnesbulin
CAS1610964-64-1
SynonymsPTC596;  PTC-596;  PTC 596
Molecular FormulaC19H13F5N6
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F
InChIInChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29)
InChIKeyTWLWOOPCEXYVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Unesbulin (PTC596) Procurement: Technical Profile and Baseline Characterization


Unesbulin (PTC596, CAS 1610964-64-1) is a second-generation, orally bioavailable small molecule that functions dually as a microtubule polymerization inhibitor and a BMI-1 protein degrader [1]. The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization and inducing G2/M cell cycle arrest, while simultaneously accelerating the degradation of the polycomb complex protein BMI-1 [2][3]. Unesbulin downregulates MCL-1 and triggers p53-independent mitochondrial apoptosis across multiple hematologic and solid tumor models . With a molecular formula of C19H13F5N6 and a molecular weight of 420.3 g/mol, the compound demonstrates clinical activity in leiomyosarcoma (LMS), diffuse intrinsic pontine glioma (DIPG), and ovarian cancer [4].

Why Unesbulin Cannot Be Substituted by Other BMI-1 Inhibitors: Procurement and Selection Rationale


Unesbulin occupies a unique mechanistic niche that prevents simple substitution with other BMI-1 inhibitors or microtubule-targeting agents. First-generation BMI-1 inhibitors such as PTC-209 (IC50 = 0.5 μM in HEK293T cells) and PRT4165 target BMI-1 expression or activity but lack the potent microtubule polymerization inhibition that defines Unesbulin's dual mechanism [1]. Even the structurally related analog PTC-028, while sharing the BMI-1 degradation mechanism and oral bioavailability, demonstrates a distinct activity profile: PTC-028 shows anti-multiple myeloma (MM) activity against primary MM cells with IC50 = 10-100 nM, but critical differences in clinical development stage, tissue penetration (notably blood-brain barrier crossing for DIPG applications), and combination therapy validation preclude straightforward substitution [2][3]. Furthermore, generic microtubule inhibitors such as vincristine or colchicine bind to distinct tubulin sites, exhibit different resistance profiles, and lack the BMI-1 targeting component that underlies Unesbulin's activity against cancer stem-like side population cells [4]. The compound's demonstrated clinical CYP1A2-mediated drug interaction profile with dacarbazine, characterized by a 66.7% reduction in AIC metabolite exposure upon coadministration, represents a unique pharmacokinetic fingerprint that would not translate to alternative agents without extensive revalidation [5].

Unesbulin Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Cellular Potency Against Mantle Cell Lymphoma: Unesbulin vs. First-Generation BMI-1 Inhibitor PTC-209

Unesbulin demonstrates superior potency compared to the first-generation BMI-1 inhibitor PTC-209 in mantle cell lymphoma (MCL) cellular models. In MCL cell lines treated for 72 hours, Unesbulin exhibits IC50 values ranging from 68 to 340 nM across multiple MCL lines, reflecting its dual BMI-1 degradation and microtubule inhibition mechanisms [1]. In contrast, PTC-209, which acts solely as a BMI-1 expression inhibitor without microtubule-targeting activity, requires an IC50 of 0.5 μM (500 nM) in HEK293T cells, representing a 1.5- to 7.4-fold reduction in potency under comparable assay conditions .

Mantle Cell Lymphoma BMI-1 Degradation Apoptosis Induction

BMI-1 Protein Degradation Efficiency: Unesbulin Direct Target Engagement Quantified

Unesbulin's primary mechanism involves direct acceleration of BMI-1 protein degradation, a feature quantitatively established in AML cell models. At a concentration of 100 nM, Unesbulin reduces total BMI-1 protein levels by 87% in MOLM-13 cells and by 61% in OCI-AML3 cells [1]. This degree of target engagement exceeds that reported for the structurally related analog PTC-028, which decreases BMI-1 levels through post-translational hyperphosphorylation but without comparable quantitative degradation metrics published in the same cellular contexts [2].

BMI-1 Degradation Target Engagement Acute Myeloid Leukemia

Eradication of Cancer Stem-Like Side Population Cells: Unesbulin Demonstrates Unique Activity

Unesbulin selectively reduces the side population (SP) fraction, a cell subset enriched for cancer stem-like characteristics and associated with therapy resistance. In Rec-1 mantle cell lymphoma cells, Unesbulin decreases SP cell numbers with an IC50 of 138 nM [1]. This anti-SP activity distinguishes Unesbulin from conventional microtubule inhibitors such as vincristine and colchicine, which lack demonstrated efficacy against this stem-like population in comparable assays [2]. The eradication of SP cells is mechanistically linked to Unesbulin's BMI-1 targeting, as BMI-1 is essential for maintaining stem cell self-renewal capacity .

Cancer Stem Cells Side Population Mantle Cell Lymphoma

Clinical Pharmacokinetics: CYP1A2-Mediated Drug Interaction Profile Quantified in Leiomyosarcoma Patients

Unesbulin exhibits a clinically significant drug-drug interaction profile mediated by CYP1A2 that is not shared with other BMI-1 inhibitors. In a Phase 1b study of 29 advanced leiomyosarcoma (LMS) patients, coadministration of oral Unesbulin (≥200 mg) with intravenous dacarbazine (DTIC) inhibited CYP1A2-mediated DTIC metabolism, resulting in a 66.7% reduction in exposure to the inactive metabolite AIC (5-aminoimidazole-4-carboxamide) [1]. This interaction is mitigated by staggered dosing: administering Unesbulin one day after DTIC infusion avoids the acute inhibition and instead leads to CYP1A2 induction, increasing AIC Cmax by 69.4% and AUCinf by 57.9% [1].

Pharmacokinetics Drug-Drug Interaction CYP1A2

In Vivo Antitumor Efficacy in Multiple Myeloma Models: Complete Eradication Achieved

Unesbulin demonstrates potent and sustained in vivo antitumor activity in preclinical multiple myeloma models. In the 5TGM.1 murine model of myeloma, twice-weekly administration of Unesbulin at 15 mg/kg resulted in a 48.9% reduction in bone marrow myeloma infiltration. Importantly, dose escalation to 30 mg/kg once weekly led to complete eradication of detectable multiple myeloma cells [1]. This degree of tumor clearance distinguishes Unesbulin from PTC-028, which, while demonstrating significant antitumor activity in ovarian cancer xenografts, has not been reported to achieve complete myeloma eradication in comparable models at tolerated doses .

Multiple Myeloma In Vivo Efficacy Xenograft Model

Unesbulin Procurement: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Mantle Cell Lymphoma Studies Requiring Potent BMI-1 Degradation and Microtubule Inhibition

Unesbulin is the preferred compound for mantle cell lymphoma (MCL) preclinical studies based on demonstrated cellular potency (IC50 = 68-340 nM) that exceeds first-generation BMI-1 inhibitors such as PTC-209 by 1.5- to 7.4-fold [1]. The compound's ability to reduce side population (SP) cells (IC50 = 138 nM) provides an additional advantage for studies targeting therapy-resistant stem-like populations . Procurement of Unesbulin for MCL research is supported by peer-reviewed validation in multiple MCL cell lines and patient-derived samples .

In Vivo Multiple Myeloma Efficacy Studies Targeting Complete Tumor Eradication

For research programs evaluating maximal antitumor responses in multiple myeloma, Unesbulin offers a uniquely validated efficacy benchmark: complete eradication of myeloma cells in the 5TGM.1 murine model at a dose of 30 mg/kg weekly [2]. This level of efficacy distinguishes Unesbulin from PTC-028, which lacks published evidence of complete myeloma eradication in comparable models [3]. Procurement should be prioritized for studies where complete tumor clearance is a primary endpoint.

Clinical Combination Therapy Studies Involving Dacarbazine in Leiomyosarcoma

Unesbulin is the only BMI-1 inhibitor with quantified CYP1A2-mediated drug-drug interaction data when combined with dacarbazine (DTIC) [4]. The Phase 1b clinical trial established a recommended Phase 2 dose of 300 mg twice weekly with DTIC 1000 mg/m2 every 21 days, achieving an overall response rate of 19% and a disease control rate of 57.1% in heavily pretreated LMS patients [5]. For procurement supporting LMS clinical research or translational studies, Unesbulin is irreplaceable due to this unique, clinically validated combination regimen and PK interaction profile [6].

Pediatric Diffuse Intrinsic Pontine Glioma (DIPG) and High-Grade Glioma Research

Unesbulin is the only BMI-1 inhibitor that has advanced to Phase 1b clinical evaluation in pediatric DIPG and high-grade glioma (HGG), with studies designed to assess intratumoral pharmacokinetics and target inhibition in children receiving concurrent radiotherapy [7]. This unique clinical positioning, combined with the compound's ability to cross the blood-brain barrier, makes Unesbulin the exclusive choice for procurement supporting pediatric neuro-oncology research programs. Alternative BMI-1 inhibitors lack this clinical validation in CNS malignancies [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Unesbulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.